molecular formula C8H9NO2 B14855353 4-Hydroxy-3-methylbenzamide

4-Hydroxy-3-methylbenzamide

Cat. No.: B14855353
M. Wt: 151.16 g/mol
InChI Key: DRJMQBVABWEWOK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzamide (C₈H₉NO₂) is a benzamide derivative featuring a hydroxy group at the 4-position and a methyl group at the 3-position of the benzene ring. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis. For instance, N,N-diethyl-3-methylbenzamide (DEET), a structurally related compound, is a well-known insect repellent . The hydroxy and methyl substituents in this compound likely influence its solubility, hydrogen-bonding capacity, and reactivity, distinguishing it from other benzamide derivatives.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-hydroxy-3-methylbenzamide

InChI

InChI=1S/C8H9NO2/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4,10H,1H3,(H2,9,11)

InChI Key

DRJMQBVABWEWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 4-Hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzaldehyde.

    Reduction: 4-Hydroxy-3-methylbenzylamine.

    Substitution: 4-Halo-3-methylbenzamide derivatives.

Scientific Research Applications

4-Hydroxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • DEET (N,N-diethyl-3-methylbenzamide) : Features a diethylamide group and a methyl group at the 3-position. The absence of a hydroxy group in DEET reduces its polarity, enhancing skin permeability and repellent efficacy .
  • 4-Hydroxybenzoic acid : Contains a hydroxy group at the 4-position but lacks the methyl and amide substituents. Its acidity (pKa ~4.5) is influenced by the hydroxy group, making it a common preservative .
  • 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide: Includes amino and benzyloxy groups, which may enhance hydrogen-bonding interactions and alter metabolic stability compared to 4-Hydroxy-3-methylbenzamide .

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties/Applications
This compound 4-OH, 3-CH₃, benzamide Potential pharmaceutical intermediate (inferred)
DEET 3-CH₃, N,N-diethylamide Insect repellent; rapid skin absorption
4-Hydroxybenzoic acid 4-OH, carboxylic acid Preservative; acidic solubility
4-Methoxy-3-methylbenzaldehyde 3-CH₃, 4-OCH₃, aldehyde Research applications in organic synthesis
Physicochemical Properties
  • Acidity : The 4-hydroxy group in this compound likely confers a pKa similar to 4-hydroxybenzoic acid (~4.5), enabling ionization at physiological pH .
  • Solubility : Polar substituents (e.g., hydroxy) enhance water solubility compared to DEET, which is lipophilic due to its diethylamide group .
  • Electronic Effects : Theoretical studies on triazolone derivatives highlight that substituents like hydroxy and methyl influence Mulliken charges and frontier molecular orbitals, affecting reactivity .

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